

4'-Bromobutyrophenone spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4'-Bromobutyrophenone

Cat. No.: B1329401

[Get Quote](#)

An In-depth Technical Guide to the Spectral Analysis of **4'-Bromobutyrophenone**

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for 4'-

Bromobutyrophenone

4'-Bromobutyrophenone (CAS No: 4981-64-0) is a halogenated aromatic ketone that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and research chemicals.^{[1][2]} Its molecular structure, comprising a brominated phenyl ring attached to a butyryl group, presents a rich landscape for spectroscopic characterization. For researchers in synthetic chemistry and drug development, an unambiguous confirmation of its identity and purity is paramount. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4'-Bromobutyrophenone**, framed through the lens of practical application and experimental rationale.

The structural elucidation of such molecules is not merely an academic exercise; it is the foundation upon which all subsequent research is built. A flawed identification can compromise reaction yield, introduce impurities into the drug development pipeline, and invalidate biological data. Therefore, a multi-faceted spectroscopic approach is not just recommended, but essential for robust scientific validation.

Molecular Structure and Spectroscopic Correlation

The chemical structure of **4'-Bromobutyrophenone**, with the IUPAC name 1-(4-bromophenyl)butan-1-one, dictates its unique spectral fingerprint.[\[1\]](#)[\[3\]](#) Understanding the electronic and steric environment of each atom is key to interpreting the data that follows.

Caption: Molecular structure of **4'-Bromobutyrophenone** with atom numbering.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is the first-line technique for elucidating the carbon-hydrogen framework of a molecule. The spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Experimental Protocol: ¹H NMR Sample Preparation A self-validating protocol ensures data reproducibility and quality.

- Mass Measurement: Accurately weigh 5-10 mg of the **4'-Bromobutyrophenone** sample. The precision of this measurement is critical for any subsequent quantitative analysis (qNMR).
- Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent dissolving power for moderately polar organics and its single, well-characterized residual peak at ~7.26 ppm.
- Homogenization: Ensure the sample is fully dissolved by vortexing or gentle agitation. A clear, particulate-free solution is essential to avoid spectral line broadening.
- Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any potential solid impurities.
- Analysis: Acquire the spectrum on a spectrometer operating at a field strength of 300 MHz or higher. Higher field strengths provide better signal dispersion, which is crucial for resolving complex splitting patterns.

Data Interpretation

The ^1H NMR spectrum of **4'-Bromobutyrophenone** is characterized by distinct signals from the aliphatic chain and the aromatic ring.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~7.85	Doublet (d)	~8.5	2H	H-2', H-6'
~7.65	Doublet (d)	~8.5	2H	H-3', H-5'
~2.95	Triplet (t)	~7.2	2H	H- α
~1.80	Sextet	~7.3	2H	H- β
~1.00	Triplet (t)	~7.4	3H	H- γ

Causality Behind the Spectrum:

- **Aromatic Region (7.6-7.9 ppm):** The two doublets are characteristic of a 1,4-disubstituted (para) benzene ring. The protons H-2' and H-6' are ortho to the electron-withdrawing carbonyl group, which deshields them, shifting their signal downfield to ~7.85 ppm. Conversely, H-3' and H-5' are ortho to the bromine atom and appear slightly upfield at ~7.65 ppm. They appear as doublets because they are each split only by their single ortho neighbor.
- **Aliphatic Chain (1.0-3.0 ppm):**
 - The methylene protons at the α -position (~2.95 ppm) are directly attached to the carbonyl group, resulting in significant deshielding. They are split into a triplet by the two neighboring β -protons ($n+1 = 2+1 = 3$).
 - The signal for the β -protons at ~1.80 ppm is more complex. These protons are coupled to both the α -protons (2H) and the γ -protons (3H). According to the $n+1$ rule, this would theoretically result in a triplet of quartets. However, due to similar coupling constants, this often resolves into a sextet.

- The terminal methyl protons (γ -position) at \sim 1.00 ppm are the most shielded, appearing furthest upfield. They are split into a triplet by the two adjacent β -protons.

^{13}C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides a direct map of the carbon backbone of the molecule. While ^{13}C has a low natural abundance, modern techniques like proton decoupling allow for the acquisition of clean spectra where each unique carbon atom appears as a single line.

Data Interpretation

Chemical Shift (δ) ppm	Assignment	Rationale
~198.5	C=O	The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and its sp^2 hybridization.
~135.5	C-1'	This is the quaternary carbon to which the acyl group is attached.
~132.0	C-3', C-5'	Aromatic carbons ortho to the bromine atom.
~129.5	C-2', C-6'	Aromatic carbons meta to the bromine and ortho to the carbonyl group.
~128.0	C-4'	The ipso-carbon directly attached to bromine. Its chemical shift is influenced by the 'heavy atom effect', which can cause an upfield shift compared to what electronegativity alone would predict. ^[4]
~38.5	C- α	The α -carbon is deshielded by the adjacent carbonyl group.
~18.0	C- β	A typical aliphatic methylene carbon shift.
~14.0	C- γ	The terminal methyl carbon, typically found in the most upfield region of the spectrum.

The assignment of aromatic carbons can be complex due to the competing electronic effects of the bromine and carbonyl substituents.^[5] Two-dimensional NMR techniques, such as HSQC

(Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed for an unambiguous assignment in a research setting.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Background Scan: Perform a background scan to capture the spectrum of the ambient environment (air). This spectrum is automatically subtracted from the sample spectrum.
- Sample Application: Place a small amount of the solid **4'-Bromobutyrophenone** sample directly onto the ATR crystal.
- Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Good contact is crucial for a high-quality spectrum.
- Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm^{-1}).

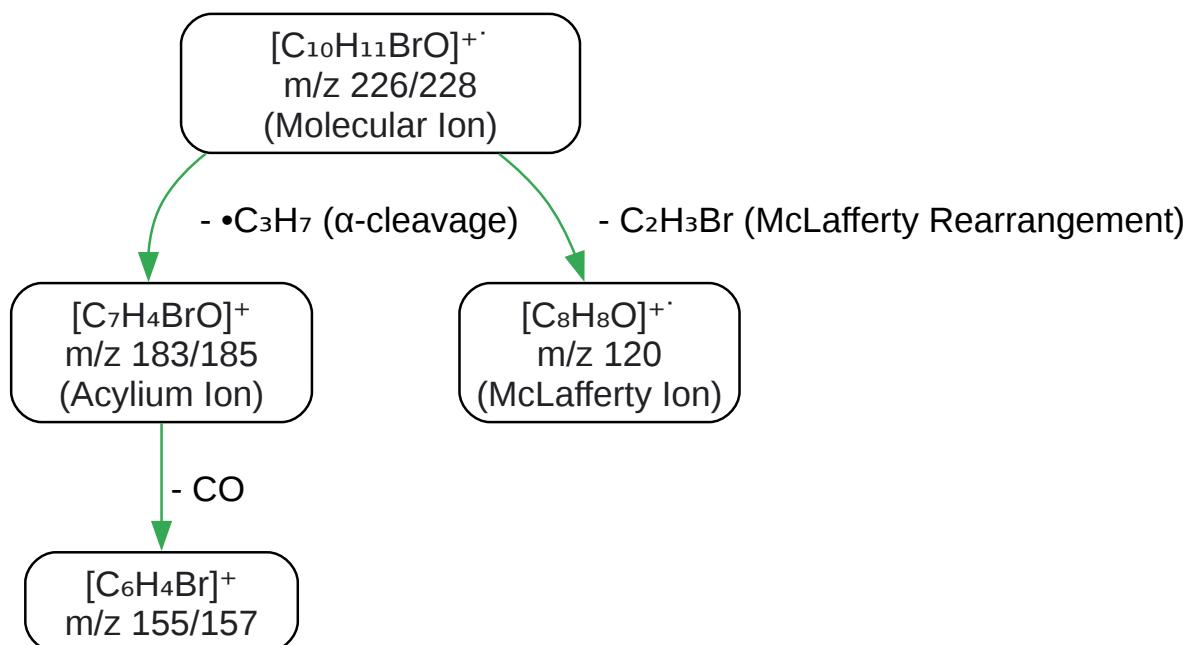
Data Interpretation

Frequency Range (cm^{-1})	Vibration Type	Functional Group
~3080-3010	C-H Stretch	Aromatic C-H
~2960-2870	C-H Stretch	Aliphatic C-H (CH_3 , CH_2)
~1685	C=O Stretch	Aryl Ketone
~1585	C=C Stretch	Aromatic Ring
~1070	C-Br Stretch	Aryl Bromide

The most diagnostic peak in the IR spectrum is the strong absorption at $\sim 1685\text{ cm}^{-1}$, which is characteristic of a conjugated ketone. The conjugation with the aromatic ring lowers the frequency from that of a typical aliphatic ketone ($\sim 1715\text{ cm}^{-1}$) due to a decrease in the double-bond character of the carbonyl group. The presence of both aromatic and aliphatic C-H stretches, along with the C-Br stretch, provides a complete and confirmatory fingerprint of the molecule.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and, through fragmentation analysis, clues about its structure.


Data Interpretation

The electron ionization (EI) mass spectrum of **4'-Bromobutyrophenone** reveals key structural features.

m/z (Mass-to-Charge Ratio)	Assignment	Significance
226 / 228	$[M]^{+}$, $[M+2]^{+}$	Molecular Ion Peaks. The pair of peaks of nearly equal intensity is the classic isotopic signature of a molecule containing one bromine atom (^{79}Br and ^{81}Br isotopes).
183 / 185	$[M - C_3H_7]^{+}$	Acylium Ion. This results from α -cleavage, the loss of the propyl radical from the molecular ion. This is a very common and stable fragment for ketones.
155 / 157	$[C_6H_4Br]^{+}$	Bromophenyl Cation. Loss of the entire butyryl group.
120	$[M - C_4H_4O - Br]^{+}$?	McLafferty Rearrangement Ion. This fragment arises from a specific hydrogen rearrangement from the γ -carbon to the carbonyl oxygen, followed by cleavage of the α - β bond. This is a hallmark of ketones with a γ -hydrogen.[3]

Key Fragmentation Pathways

The fragmentation of **4'-Bromobutyrophenone** is governed by the stability of the resulting cations. The charge is preferentially stabilized on the aromatic portion of the molecule.

[Click to download full resolution via product page](#)

Caption: Primary fragmentation pathways for **4'-Bromobutyrophenone** in EI-MS.

Conclusion

The comprehensive analysis of **4'-Bromobutyrophenone** using NMR, IR, and MS provides a self-validating dataset that confirms its molecular structure with high confidence. The ¹H and ¹³C NMR spectra precisely map the hydrogen and carbon skeletons, the IR spectrum identifies the key functional groups, particularly the conjugated ketone, and the mass spectrum confirms the molecular weight and reveals characteristic fragmentation patterns, including the isotopic signature of bromine. For any scientist working with this compound, this suite of techniques provides the necessary analytical rigor to ensure sample identity and purity, forming the bedrock of reliable and reproducible research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Butanone, 1-(4-bromophenyl)- | C10H11BrO | CID 78680 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 4'-Bromobutyrophenone CAS#: 4981-64-0 [m.chemicalbook.com]
- 3. 4'-bromobutyrophenone [webbook.nist.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- To cite this document: BenchChem. [4'-Bromobutyrophenone spectral data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329401#4-bromobutyrophenone-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com